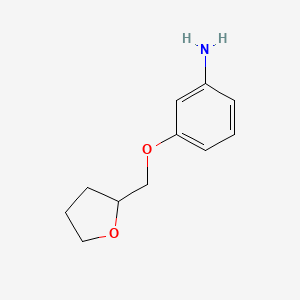
8-Methoxy-3-piperidin-3-ylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-3-piperidin-3-ylquinazolin-4-one, also known as MPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPQ belongs to the class of quinazolinone derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-piperidin-3-ylquinazolin-4-one involves the inhibition of acetylcholinesterase and the regulation of various signaling pathways involved in cell growth and survival. 8-Methoxy-3-piperidin-3-ylquinazolin-4-one binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and increasing its concentration in the synaptic cleft. This results in enhanced cholinergic neurotransmission, which is beneficial for cognitive function. 8-Methoxy-3-piperidin-3-ylquinazolin-4-one also activates the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This pathway is dysregulated in many diseases, including cancer, and the activation of this pathway by 8-Methoxy-3-piperidin-3-ylquinazolin-4-one may contribute to its anticancer effects.
Biochemical and Physiological Effects:
8-Methoxy-3-piperidin-3-ylquinazolin-4-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 8-Methoxy-3-piperidin-3-ylquinazolin-4-one inhibits the activity of acetylcholinesterase, reduces oxidative stress and inflammation, and induces apoptosis in cancer cells. In vivo studies have shown that 8-Methoxy-3-piperidin-3-ylquinazolin-4-one improves cognitive function in animal models of Alzheimer's disease and reduces tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
8-Methoxy-3-piperidin-3-ylquinazolin-4-one has several advantages for lab experiments, including its high potency and selectivity for acetylcholinesterase inhibition and its ability to cross the blood-brain barrier. However, 8-Methoxy-3-piperidin-3-ylquinazolin-4-one also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on 8-Methoxy-3-piperidin-3-ylquinazolin-4-one. One direction is to explore the potential therapeutic applications of 8-Methoxy-3-piperidin-3-ylquinazolin-4-one in other diseases, such as Huntington's disease and multiple sclerosis. Another direction is to investigate the molecular mechanisms underlying the neuroprotective and anticancer effects of 8-Methoxy-3-piperidin-3-ylquinazolin-4-one. Additionally, the development of more potent and selective derivatives of 8-Methoxy-3-piperidin-3-ylquinazolin-4-one may lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 8-Methoxy-3-piperidin-3-ylquinazolin-4-one involves the reaction of 2-chloro-3-formylquinazolin-4(3H)-one with 3-piperidin-3-ylpropan-1-amine in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form 8-Methoxy-3-piperidin-3-ylquinazolin-4-one. The yield of 8-Methoxy-3-piperidin-3-ylquinazolin-4-one can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.
Scientific Research Applications
8-Methoxy-3-piperidin-3-ylquinazolin-4-one has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. 8-Methoxy-3-piperidin-3-ylquinazolin-4-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in memory and cognitive function. 8-Methoxy-3-piperidin-3-ylquinazolin-4-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, 8-Methoxy-3-piperidin-3-ylquinazolin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
8-methoxy-3-piperidin-3-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-19-12-6-2-5-11-13(12)16-9-17(14(11)18)10-4-3-7-15-8-10/h2,5-6,9-10,15H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCJIEGNOXQCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CN(C2=O)C3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-3-piperidin-3-ylquinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2810975.png)



![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2810981.png)

![Pyridin-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2810983.png)
![N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2810985.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2810991.png)


![1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2810996.png)